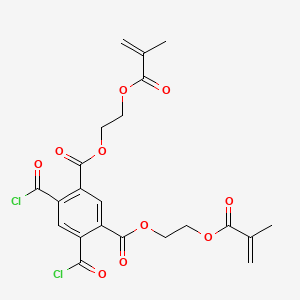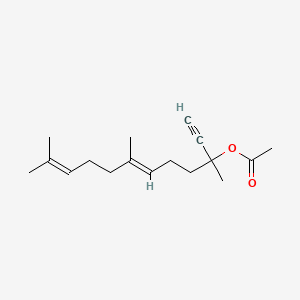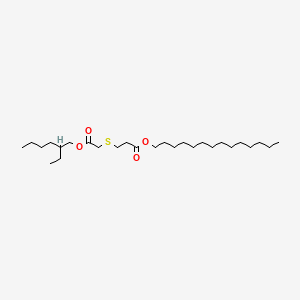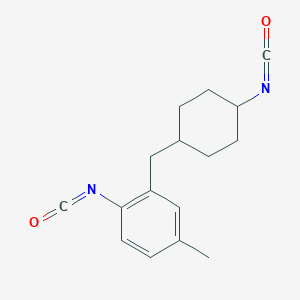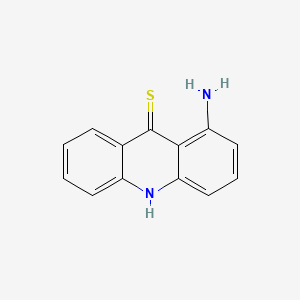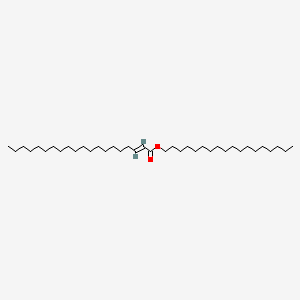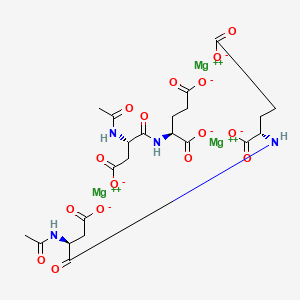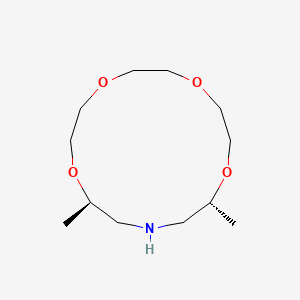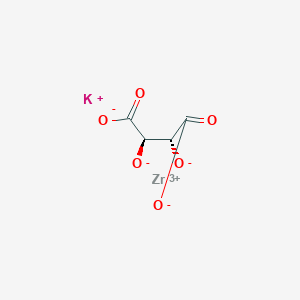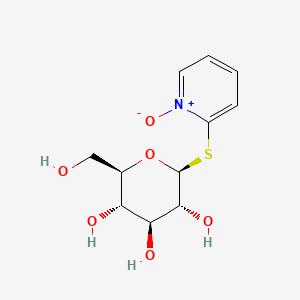
Dialuminium pentadecasilicon icosahydroxide tricosaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dialuminum pentadecasilicon icosahydroxide tricosaoxide is a complex inorganic compound with the molecular formula Al2H20O43Si15The compound is characterized by its high molecular weight of 1183.4 g/mol and its intricate arrangement of aluminum, silicon, oxygen, and hydroxide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum pentadecasilicon icosahydroxide tricosaoxide typically involves the controlled hydrolysis of aluminum and silicon precursors under specific conditions. The reaction is carried out in an aqueous medium, where aluminum salts (such as aluminum nitrate or aluminum chloride) and silicon sources (such as tetraethyl orthosilicate) are mixed. The pH of the solution is carefully adjusted to facilitate the formation of the desired compound. The reaction is usually conducted at elevated temperatures to ensure complete hydrolysis and condensation of the precursors .
Industrial Production Methods
Industrial production of dialuminum pentadecasilicon icosahydroxide tricosaoxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified through filtration and drying processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Dialuminum pentadecasilicon icosahydroxide tricosaoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The hydroxide ions in the compound can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of dialuminum pentadecasilicon icosahydroxide tricosaoxide include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various anionic ligands (such as chloride or sulfate ions). The reactions are typically carried out in aqueous or organic solvents, with careful control of temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from the reactions of dialuminum pentadecasilicon icosahydroxide tricosaoxide depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state aluminum and silicon species, while substitution reactions can produce a variety of substituted compounds with different anionic ligands .
科学的研究の応用
Dialuminum pentadecasilicon icosahydroxide tricosaoxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: It is studied for its potential use in drug delivery systems due to its unique structural properties and biocompatibility.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in medical imaging techniques.
Industry: The compound is used in the production of advanced materials, such as ceramics and composites, due to its high thermal stability and mechanical strength
作用機序
The mechanism of action of dialuminum pentadecasilicon icosahydroxide tricosaoxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound’s active sites facilitate the conversion of reactants to products through adsorption and activation processes. In drug delivery, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents. The specific molecular targets and pathways involved depend on the application and the nature of the interactions between the compound and the target molecules .
類似化合物との比較
Dialuminum pentadecasilicon icosahydroxide tricosaoxide can be compared with other similar compounds, such as:
Dialuminum tetradecasilicon icosahydroxide tricosaoxide: This compound has a similar structure but with one less silicon atom, resulting in different chemical and physical properties.
Dialuminum hexadecasilicon icosahydroxide tricosaoxide:
Dialuminum pentadecasilicon icosahydroxide dodecaoxide: This compound has fewer oxygen atoms, leading to variations in its stability and reactivity
Dialuminum pentadecasilicon icosahydroxide tricosaoxide stands out due to its unique combination of aluminum and silicon atoms, which imparts distinct properties and makes it suitable for a wide range of applications.
特性
CAS番号 |
97721-81-8 |
|---|---|
分子式 |
Al2H20O43Si15 |
分子量 |
1183.4 g/mol |
IUPAC名 |
dialuminum;oxygen(2-);silicon(4+);icosahydroxide |
InChI |
InChI=1S/2Al.20H2O.23O.15Si/h;;20*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q2*+3;;;;;;;;;;;;;;;;;;;;;23*-2;15*+4/p-20 |
InChIキー |
JJUHFIPUSNEOPS-UHFFFAOYSA-A |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



